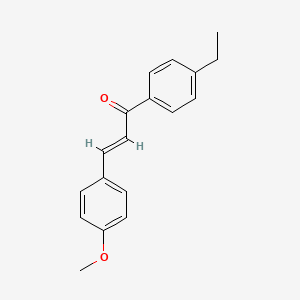

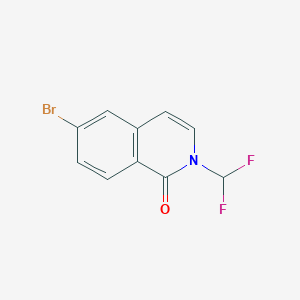

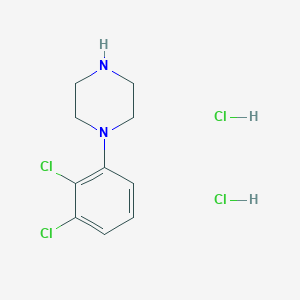

![molecular formula C6H4IN3 B3159835 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 864866-44-4](/img/structure/B3159835.png)

7-Iodo-[1,2,4]triazolo[4,3-a]pyridine

Overview

Description

7-Iodo-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 864866-44-4 . It has a molecular weight of 245.02 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine is 1S/C6H4IN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

7-Iodo-[1,2,4]triazolo[4,3-a]pyridine is a solid at room temperature . It has a molecular weight of 245.02 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

- Researchers have investigated the antibacterial properties of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds were tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains using the microbroth dilution method .

- The inhibitory effects of triazolo derivatives, including 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine, have been explored. These compounds may exhibit antifungal and insecticidal activity .

Antibacterial Activity

Antifungal and Insecticidal Potential

Structure-Activity Relationship (SAR) Studies

Safety and Hazards

The safety data sheet for 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Compounds with the [1,2,4]triazolo[4,3-a]pyridine scaffold, such as 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine, are considered promising in the field of cancer immunotherapy . They are able to boost the immune response and work in synergy with other immunotherapeutic agents . Despite the fact that no IDO1 inhibitor has been approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity, conferring new life to the field .

Mechanism of Action

Target of Action

The primary target of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the maintenance of a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, allowing tumor cells to escape from immune control .

Mode of Action

7-Iodo-[1,2,4]triazolo[4,3-a]pyridine interacts with IDO1 by binding to its active site . This interaction inhibits the catalytic activity of IDO1, preventing the conversion of tryptophan into kynurenines . This inhibition boosts the immune response and works in synergy with other immunotherapeutic agents .

Biochemical Pathways

The inhibition of IDO1 by 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine affects the kynurenine pathway . This pathway is the primary route of tryptophan catabolism, leading to the production of kynurenines . By inhibiting IDO1, 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine prevents the production of kynurenines, thereby disrupting the pathway .

Result of Action

The inhibition of IDO1 by 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine results in a boosted immune response . This can enhance the efficacy of existing immunotherapeutic drugs, making it a promising strategy in cancer immunotherapy .

Action Environment

The action of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine is influenced by the tumor microenvironment . The overexpression of IDO1 in this environment can lead to a dysregulation of immune tolerance and immunity . Therefore, the efficacy and stability of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine may be influenced by factors such as the level of IDO1 expression and the overall state of the tumor microenvironment .

properties

IUPAC Name |

7-iodo-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTSOSULAYFHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodo-[1,2,4]triazolo[4,3-a]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

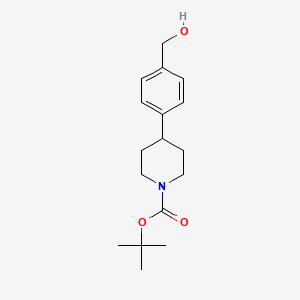

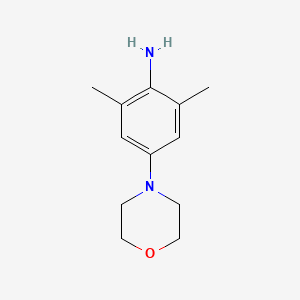

![(3-{[(Methylthio)carbonyl]amino}-1-adamantyl)acetic acid](/img/structure/B3159762.png)

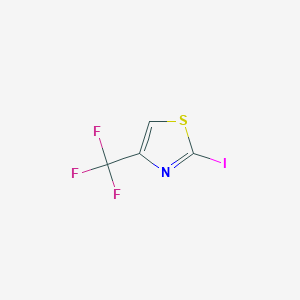

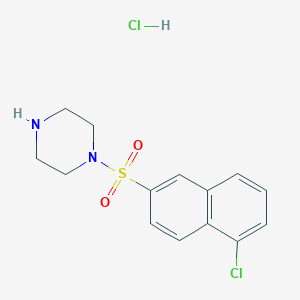

![1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3159767.png)

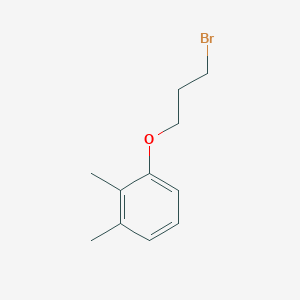

![{2-Benzyl-[2-methoxy-benzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride](/img/structure/B3159813.png)